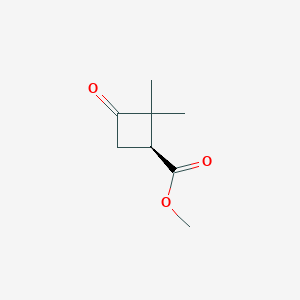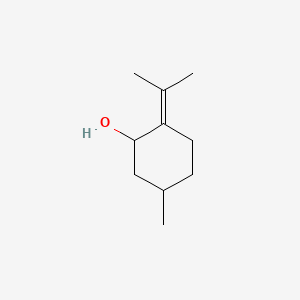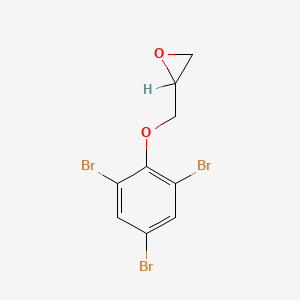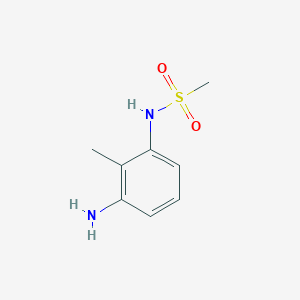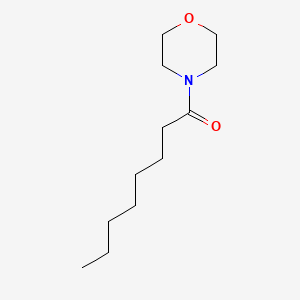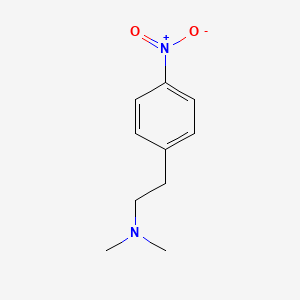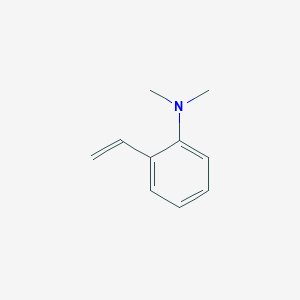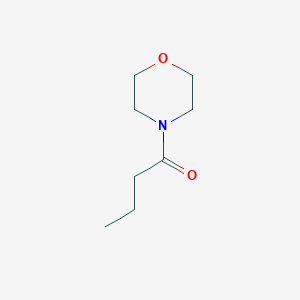
4-Butyrylmorpholine
Vue d'ensemble
Description
4-Butyrylmorpholine, also known as n-Butyro-morpholine or Butanoic acid, morpholide , is a chemical compound with the molecular formula C8H15NO2 . Its molecular weight is 157.2102 . It is also known by other names such as Morpholine, 4-(1-oxobutyl)- .
Synthesis Analysis
The synthesis of morpholines, including this compound, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The 3D structure of this compound can be viewed using Java or Javascript .Applications De Recherche Scientifique
Catalyst for Reductive C-C Bond Formation
4-Aminomorpholine, closely related to 4-Butyrylmorpholine, has been established as a versatile catalyst in various arylation processes, such as the 2-arylation of 5-membered heterocycles and the α-arylation of aryl and alkyl ketone derivatives, using aryldiazonium salts as the arene source. This demonstrates its potential in synthetic chemistry for creating complex molecules (Shaaban, Jolit, Petkova, Maulide, 2015).
Electronic Structure Analysis
In a study exploring the electronic structure of 4-Butadiynylmorpholine, an amino-substituted 1,3-Diyne, the photoelectron spectrum of the compound was obtained, and ionization potentials were assigned to molecular orbitals, emphasizing its significance in understanding the electronic properties of morpholine derivatives (Rademacher, Woydt, Barz, Himbert, 1987).
Photoactivatable CO Releasing Properties
Research involving 4′-(4-phenylmorpholine)-2,2′:6′,2″-terpyridine (Lmorph) and its interaction with {[RuCl2(CO)3]}2 revealed photoactivatable carbon monoxide releasing properties. This indicates potential applications in photochemistry and materials science, where controlled release of CO is significant (Mansour, Shehab, 2018).
Nucleotide Base Complexation
A study on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, involving compounds like butyric acid, suggests the potential of morpholine derivatives in molecular recognition and binding, which is crucial in biochemical applications (Zimmerman, Wu, Zeng, 1991).
Porous Organic Cage Compounds
Morpholine derivatives have been explored in the synthesis of porous organic cage compounds. These compounds have significant implications in material science, particularly in the development of materials with specific pore sizes and geometries for applications like gas sorption (Mastalerz, 2018).
Propriétés
IUPAC Name |
1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)9-4-6-11-7-5-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYJJZJDSMHJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967850 | |
| Record name | 1-(Morpholin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5327-51-5 | |
| Record name | NSC3342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Morpholin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





